REACTION_CXSMILES
|
O[CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].[C:7]([O:13]CC)(=[O:12])[CH2:8][C:9]([CH3:11])=O.C(O)C>[Cl-].[Zn+2].[Cl-].O>[CH3:11][C:9]1[O:5][C:3]([CH3:4])=[C:2]([CH3:6])[C:8]=1[C:7]([OH:13])=[O:12] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
WASH
|
Details
|
was washed successively with 30% aqueous sodium bisulfite, 5% sodium hydroxide, dilute hydrochloric acid and finally with water
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
to yield 149 g
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=C(C1C(=O)O)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |